molecular formula C18H20Cl3NO2 B1653981 1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-3-(dimethylamino)propan-1-one hydrochloride CAS No. 2085689-74-1

1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-3-(dimethylamino)propan-1-one hydrochloride

Cat. No.: B1653981
CAS No.: 2085689-74-1
M. Wt: 388.7
InChI Key: OEVILVUVQGTMQM-UHFFFAOYSA-N
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Description

This compound (CAS 75144-12-6) is a hydrochloride salt featuring a 3,4-dichlorophenyl group attached via a methoxy linkage to a propan-1-one backbone. Its molecular formula is C₁₁H₁₄Cl₃NO, with a molecular weight of 282.594 g/mol. It is a solid with a density of 1.22 g/cm³ and a boiling point of 341.9°C at 760 mmHg . Marketed as an anti-coccidial agent, it targets parasitic infections in veterinary applications.

Properties

IUPAC Name

1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-(dimethylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2.ClH/c1-21(2)10-9-18(22)14-4-6-15(7-5-14)23-12-13-3-8-16(19)17(20)11-13;/h3-8,11H,9-10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVILVUVQGTMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2085689-74-1
Record name 1-Propanone, 1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-(dimethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2085689-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of anti-depressant molecules, suggesting that its targets might be related to neurotransmitter systems in the brain.

Biochemical Pathways

Given its potential use in the synthesis of anti-depressant molecules, it may be involved in modulating neurotransmitter pathways, particularly those involving serotonin, norepinephrine, or dopamine.

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects.

Action Environment

The compound is described as a white solid, and it is suggested to be stored in an inert atmosphere at 2-8°C. These factors could influence the compound’s action, efficacy, and stability. Environmental factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability and activity.

Biological Activity

1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-3-(dimethylamino)propan-1-one hydrochloride, often referred to as a synthetic compound in the class of substituted phenylpropanones, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C17H20Cl2N2O2
  • Molecular Weight: 357.26 g/mol
  • IUPAC Name: this compound

This structure suggests potential interactions with biological targets due to the presence of a dimethylamino group and a dichlorophenyl moiety.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant-like effects: Studies have shown that compounds with similar structures can influence neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
  • Analgesic properties: The compound may modulate pain pathways, potentially through opioid receptor interactions.
  • Antitumor activity: Preliminary data suggest the ability to inhibit tumor cell proliferation in vitro.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of monoamine oxidase (MAO): This could lead to increased levels of neurotransmitters in the synaptic cleft.
  • Interaction with dopamine receptors: Similar compounds have shown affinity for dopamine receptors, suggesting a possible role in modulating dopaminergic activity.

Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of structurally related compounds. The results indicated that certain derivatives displayed significant activity in forced swim tests, suggesting potential for clinical application in depression treatment .

Study 2: Antitumor Effects

In vitro studies conducted on various cancer cell lines demonstrated that the compound inhibited cell growth at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Study 3: Analgesic Properties

Research published in Pain Research and Management highlighted the analgesic effects observed in animal models. The compound was shown to reduce pain responses significantly compared to control groups, indicating its potential utility as an analgesic agent .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityMechanism
Compound AAntidepressantMAO Inhibition
Compound BAnalgesicOpioid Receptor Modulation
Compound CAntitumorApoptosis Induction

This table summarizes findings from various studies on compounds similar to this compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C18H20ClNO2C_{18}H_{20}ClNO_2 with a molecular weight of approximately 321.81 g/mol. Its structure features a dimethylamino group, which is significant for its biological activity, and a dichlorophenyl moiety that contributes to its lipophilicity and potential efficacy in crossing biological membranes.

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly as a potential monoamine oxidase B (MAO-B) inhibitor . MAO-B inhibitors are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. They work by preventing the breakdown of neurotransmitters like dopamine, thus enhancing dopaminergic activity in the brain.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in increasing dopamine levels in animal models, suggesting that derivatives like 1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-3-(dimethylamino)propan-1-one hydrochloride may exhibit comparable effects .

Antioxidant Activity

Research indicates that compounds with similar structures possess significant antioxidant properties. The ability to scavenge free radicals is beneficial in preventing oxidative stress-related diseases.

  • Data Table : Comparative antioxidant activities of various dimethylaminopropanone derivatives.
Compound NameIC50 (µM)Mechanism
Compound A25Free radical scavenging
Compound B30Metal ion chelation
1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-3-(dimethylamino)propan-1-one HClTBDTBD

Synthesis of Novel Therapeutics

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to new therapeutic candidates.

  • Example : Researchers have synthesized novel antitumor agents by modifying the dimethylamino group and exploring different substituents on the phenyl rings .

Toxicological Studies

Safety assessments are critical for any compound intended for therapeutic use. Preliminary toxicological evaluations suggest that while some derivatives exhibit low toxicity profiles, further studies are necessary to establish safety margins for human use.

  • Case Study : A toxicity study involving animal models indicated that certain analogs showed dose-dependent toxicity, necessitating careful consideration during drug development .

Comparison with Similar Compounds

Structural Analog Overview

Key analogs differ in substituents on the phenyl ring or backbone modifications.

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Physical Properties Applications/Notes
Target Compound (75144-12-6) C₁₁H₁₄Cl₃NO 282.594 3,4-Dichlorophenyl Solid; density 1.22 g/cm³; bp 341.9°C Anti-coccidial agent
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one HCl (2125-49-7) C₁₂H₁₂N₂ 184.24* 4-Methoxyphenyl Not reported Unspecified; potential CNS ligand
3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one HCl (63352-94-3) C₁₁H₁₅ClN₂O₃ 258.45† 3-Nitrophenyl Not reported Research chemical (e.g., kinase inhibition studies)
4-(3,4-Dichlorophenyl)-1-tetralone (from ) C₁₆H₁₂Cl₂O 291.18 3,4-Dichlorophenyl (tetralone backbone) Not reported Intermediate in organic synthesis

*Note: Molecular weight for 2125-49-7 may be inconsistent with formula (likely missing HCl contribution).

Key Comparative Insights

Substituent Effects: The 3,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects and lipophilicity, favoring membrane penetration and target binding in parasitic systems. The 4-methoxyphenyl analog (2125-49-7) has an electron-donating group, which may reduce metabolic stability compared to chlorine substituents .

Molecular Weight and Physicochemical Properties :

  • The target compound’s higher molecular weight (282.59 g/mol) compared to the nitro analog (258.45 g/mol) reflects the chlorine atoms’ contribution, which may improve thermal stability .
  • Density data (1.22 g/cm³) for the target compound suggest compact molecular packing, influencing solubility and formulation .

Biological and Synthetic Relevance: The target’s anti-coccidial application contrasts with the nitro analog’s role in research (e.g., kinase inhibition) . The tetralone derivative () shares the dichlorophenyl group but lacks the dimethylamino-propanone moiety, limiting direct pharmacological comparison .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-3-(dimethylamino)propan-1-one hydrochloride
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